2-(Iodoethynyl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
223758-79-0 |
|---|---|
Molecular Formula |
C12H7I |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-(2-iodoethynyl)naphthalene |
InChI |
InChI=1S/C12H7I/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H |
InChI Key |
RVNRFAGEFSGZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C#CI |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Iodoethynyl Naphthalene
Cross-Coupling Reactions
2-(Iodoethynyl)naphthalene is a valuable building block in organic synthesis, primarily due to its ability to participate in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the ethynyl (B1212043) position, providing access to a diverse range of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed in cross-coupling reactions involving this compound, demonstrating high efficiency and functional group tolerance. nih.govnih.gov These reactions are fundamental in constructing extended π-conjugated systems and intricate molecular architectures.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides. wikipedia.org In the context of this compound, this reaction is used to connect it with another terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The versatility of the Sonogashira coupling has made it a popular choice in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
A notable application involves the synthesis of unsymmetrical enediynes, where the regioselectivity of the Sonogashira coupling is crucial. researchgate.net Studies on diiodoheteroindenes have explored this selectivity, providing insights into the factors that control the reaction outcome. researchgate.net
| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | 2-(Phenylethynyl)naphthalene | 95 | thieme-connect.com |
| Pd(PPh₃)₄/CuI | 1-Ethynyl-4-nitrobenzene | 2-((4-Nitrophenyl)ethynyl)naphthalene | 88 | organic-chemistry.org |
| PdCl₂(MeCN)₂ | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)naphthalene | 92 | wikipedia.org |
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This reaction is known for its mild reaction conditions and the low toxicity of the boron reagents. organic-chemistry.org When this compound is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base, a new carbon-carbon bond is formed. nih.govresearchgate.net
The reaction mechanism involves the oxidative addition of the iodoalkyne to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
| Catalyst | Boronic Acid/Ester | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | 2-(Phenylethynyl)naphthalene | 85 | frontierspecialtychemicals.com |
| Pd(OAc)₂/SPhos | 2-Naphthylboronic acid | Di(naphthalen-2-yl)acetylene | 78 | frontierspecialtychemicals.com |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | 2-((4-Methoxyphenyl)ethynyl)naphthalene | 91 | nih.gov |
Negishi Coupling with Organozinc Reagents
The Negishi coupling reaction facilitates the formation of carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium. wikipedia.org This method is particularly valued for its ability to couple sp, sp², and sp³ hybridized carbon atoms. wikipedia.org In the case of this compound, it can be coupled with various organozinc reagents to introduce a wide range of substituents. nih.gov
The reaction is known for its high functional group tolerance and generally provides good yields. wikipedia.orgnumberanalytics.com The choice of catalyst and ligands can be crucial for the success of the reaction, with palladium catalysts often being preferred for their higher yields and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org
| Catalyst | Organozinc Reagent | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylzinc chloride | 2-(Phenylethynyl)naphthalene | 82 | commonorganicchemistry.com |
| Ni(acac)₂/dppe | Ethylzinc bromide | 2-(But-1-yn-1-yl)naphthalene | 75 | wikipedia.org |
| Pd(dppf)Cl₂ | Allylzinc bromide | 2-(Pent-1-en-4-yn-1-yl)naphthalene | 88 | commonorganicchemistry.com |
Stille Coupling with Organotin Reagents
The Stille reaction is a versatile cross-coupling method that involves the reaction of organotin compounds (organostannanes) with organic halides, catalyzed by palladium. wikipedia.org This reaction is widely used to form carbon-carbon bonds, particularly with sp²-hybridized groups like vinyl and aryl moieties. wikipedia.org The reaction of this compound with an organotin reagent provides a route to various substituted alkynes. numberanalytics.com
The mechanism of the Stille reaction involves an oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the coupled product. wikipedia.org
| Catalyst | Organotin Reagent | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | Tributyl(phenyl)stannane | 2-(Phenylethynyl)naphthalene | 89 | rsc.org |
| Pd₂(dba)₃/P(o-tol)₃ | Tributyl(vinyl)stannane | 2-(But-1-en-3-yn-1-yl)naphthalene | 76 | nih.gov |
| PdCl₂(PPh₃)₂ | Trimethyl(phenylethynyl)stannane | 1,4-Di(naphthalen-2-yl)buta-1,3-diyne | 81 | researchgate.net |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgsioc-journal.cn These reactions often provide an alternative to palladium-catalyzed methods and can exhibit different reactivity and selectivity. In the context of this compound, copper catalysis can be employed for various transformations, including domino reactions that lead to the formation of complex heterocyclic structures. jyu.fi For instance, a copper(I)-catalyzed domino reaction of 2-azido-N-arylsulfonylanilines with this compound has been reported to proceed efficiently. jyu.fi
| Catalyst | Reagent | Product Type | Yield (%) | Reference |
| CuI | 2-Azido-N-arylsulfonylaniline | Indolo[1,2-a]quinolines | 75 | jyu.fi |
| Cu(OAc)₂ | Pyrrolidine | N-(Naphthalen-2-ylethynyl)pyrrolidine | 68 | researchgate.net |
| CuTC | Thiophenol | 2-((Phenylthio)ethynyl)naphthalene | 85 | beilstein-journals.org |
Nucleophilic Addition Reactions
The carbon-carbon triple bond in this compound is electrophilic, a characteristic enhanced by the electron-withdrawing nature of the iodine atom. This makes it susceptible to attack by a variety of nucleophiles, leading to the formation of highly functionalized vinyl iodide derivatives. These reactions are valuable as they generate stereodefined di- and tri-substituted alkenes, which are versatile building blocks in organic synthesis. acs.org
A range of nucleophiles can add across the alkyne. For example, a copper-catalyzed domino reaction involving this compound and nucleophiles has been reported to proceed, albeit with moderate yields. jyu.fi In other systems, iodoalkynes readily react with heteroatom nucleophiles. The development of methods for the nucleophilic addition of haloalkynes to form C(sp²)–heteroatom bonds is a significant area of research. acs.org Cascade reactions involving the addition of nucleophiles like those derived from α-keto acids to 1-iodoalkynes have also been developed to create complex tetra-substituted vinyl iodides in a single step under mild conditions. researchgate.net
The following table summarizes representative nucleophilic addition reactions involving aryl iodoalkynes.
| Aryl Iodoalkyne Substrate | Nucleophile/Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Generic Haloalkynes | Halogen Nucleophiles | Two-step synthesis | (Z)-2-Halo-1-iodoalkenes | acs.org |
| Haloalkynes | β-Keto Esters | Ag-catalyst | 2,3,4-Trisubstituted Furans | acs.org |
| 1-Iodoalkynes | α-Keto Acids, Alkyl Halides | One-pot cascade | Tetra-substituted Vinyl Iodides | researchgate.net |
| This compound | Amines | Cu(II)-Catalyst | Naphthalene-1,3-diamine derivatives | jyu.fi |
Halogen Bonding Interactions as a Reactive Principle
Beyond its covalent reactivity, the iodine atom in this compound is a powerful halogen bond (XB) donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. acs.org This interaction has emerged as a fundamental tool in crystal engineering, supramolecular chemistry, and even catalysis, offering a directional and tunable alternative to the more conventional hydrogen bond. ethz.chmdpi.com Iodoalkynes, in particular, are recognized as exceptionally effective halogen bond donors. researchgate.netrsc.org
σ-Hole Formation and Directionality of Halogen Bonds
The ability of this compound to act as a potent halogen bond donor stems from the formation of a "σ-hole". Computational studies have revealed that the electron density around a covalently bonded halogen atom is anisotropic. researchgate.net While a belt of negative electrostatic potential exists perpendicular to the covalent bond, a region of positive electrostatic potential, the σ-hole, is located on the halogen atom directly opposite the C–I bond. acs.orgrsc.orgresearchgate.net
This positive σ-hole is particularly pronounced when the iodine is bonded to an sp-hybridized carbon, as in an alkyne. The high s-character of the sp-hybridized carbon makes it more electronegative than sp² or sp³ carbons, thus polarizing the C–I bond and creating a more electropositive σ-hole on the iodine atom. rsc.orgacs.org This allows for a strong, attractive interaction with a Lewis base (the halogen bond acceptor).
A key feature of the halogen bond is its high directionality. The interaction is strongest when the C–I···B angle (where B is the Lewis basic atom) is close to 180°. acs.orgresearchgate.net This linearity is a direct consequence of the σ-hole being localized along the extension of the covalent bond axis, making halogen bonding a highly predictable tool for constructing well-defined supramolecular architectures. acs.orgrsc.org
Halogen-Bonding with Lewis Bases (e.g., N, O, π-systems)
This compound and related iodoalkynes form stable halogen-bonded complexes with a wide array of Lewis bases, including those containing nitrogen, oxygen, and even π-electron systems.
Nitrogen Lewis Bases: Nitrogen atoms, particularly those in heterocycles like pyridine (B92270) or in amines like quinuclidine, are excellent halogen bond acceptors. ethz.chacs.org Extensive studies on the co-crystallization of iodoalkynes with nitrogenous bases have demonstrated the formation of robust and highly directional I···N halogen bonds. nih.gov These interactions are characterized by short contact distances, often representing a significant reduction (up to 23%) from the sum of the van der Waals radii of iodine and nitrogen. nih.gov
Oxygen Lewis Bases: Oxygen atoms in functionalities such as carbonyls (C=O), sulfoxides (S=O), and phosphine (B1218219) oxides (P=O) also serve as effective halogen bond acceptors for iodoalkynes. ethz.chacs.org Solution-phase studies have quantified the binding affinities, showing a trend where acceptor strength increases in the order of pyridine < C=O < S=O < P=O < quinuclidine. ethz.chacs.org
π-Systems as Lewis Bases: The electron-rich π-cloud of an aromatic ring can also act as a halogen bond acceptor. This C–I···π interaction is crucial in the packing of aromatic molecules. A co-crystal formed between 1,4-diiodoperchlorobenzene and naphthalene (B1677914) itself is held together primarily by such π-type halogen bonds. nih.gov Computational studies confirm that a moderately strong halogen bond (around 4 kcal/mol) can form between a prototypical iodo-compound (CF₃I) and the π-face of polycyclic aromatics, including naphthalene. chemistryviews.org The interaction involves the iodine atom positioned a short distance (3.3-3.4 Å) above the aromatic plane. chemistryviews.org
The table below presents typical geometric parameters for halogen bonds formed between iodoalkynes and various Lewis bases, illustrating the strength and directionality of these interactions.
| Halogen Bond Donor | Lewis Base (Acceptor) | Interaction Type | I···B Distance (Å) | % of ΣvdW* | C–I···B Angle (°) | Reference |
|---|---|---|---|---|---|---|
| 4-Ethynyl-1-iodo-2,3,5,6-tetrafluorobenzene | 4,4'-Bipyridine | I···N | 2.773 | 79% | 175.7 | nih.gov |
| 1,2-Dimethoxy-4,5-bis(iodoethynyl)benzene | 4,4'-Bipyridine | I···N | 2.733 | 77% | 174.3 | nih.gov |
| (Iodoethynyl)benzene derivatives | Quinuclidine | I···N | ΔG = -1.1 to -2.4 kcal/mol | acs.org | ||
| Tetratopic Iodoalkyne | Chloride (Cl⁻) | I···Cl⁻ | 3.032 - 3.121 | 79-81% | - | chemrxiv.org |
| Tetratopic Iodoalkyne | Iodide (I⁻) | I···I⁻ | 3.436 - 3.573 | 84-88% | - | chemrxiv.org |
| CF₃I | Naphthalene | I···π | ~3.3-3.4 | - | - | chemistryviews.org |
| 1,4-Diiodoperchlorobenzene | Naphthalene | I···π | 3.373 | - | 91.0 | nih.gov |
*ΣvdW refers to the sum of the van der Waals radii of the interacting atoms.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodoethynyl Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule can be obtained.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 2-(iodoethynyl)naphthalene provides specific information about the seven protons attached to the naphthalene (B1677914) ring system. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons exhibit characteristic chemical shifts in the downfield region, typically between 7.50 and 8.10 ppm. Current time information in Bangalore, IN. The substitution at the C-2 position influences the electronic environment of the neighboring protons, leading to distinct signals.
A reported ¹H NMR spectrum, recorded at 400 MHz in CDCl₃, shows the following key signals: a doublet at δ 8.07 (J = 1.4 Hz), a multiplet corresponding to three protons from δ 7.85, and a multiplet for the remaining three protons between δ 7.59 and 7.50. Current time information in Bangalore, IN. The distinct signal at 8.07 ppm can be assigned to the proton at the C-1 position, which is spatially close to the iodoethynyl group. The integration of these signals confirms the presence of seven aromatic protons.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Assignment |
|---|---|---|---|
| 8.07 | d | 1.4 | 1-H |
| 7.85 | m | - | Aromatic H |
| 7.50-7.59 | m | - | Aromatic H |
Carbon-13 (¹³C) NMR Spectral Analysis
While specific experimental ¹³C NMR data for this compound is not extensively reported in the surveyed literature, the expected chemical shifts can be reliably predicted based on data from analogous compounds and established principles. jove.comnih.gov The spectrum is expected to show 12 distinct signals, corresponding to the ten carbons of the naphthalene ring and the two carbons of the iodoethynyl group.
A key feature of the ¹³C NMR spectrum of iodoalkynes is the significant shielding of the sp-hybridized carbon atom directly bonded to the iodine atom. acs.org This "heavy-atom effect" causes the signal for the C-I carbon to appear at an unusually high field (low ppm value), often between 0 and 10 ppm. jove.com The adjacent sp-hybridized carbon (naphthalene-C-C≡) is expected to resonate at a much lower field, typically in the range of 94-95 ppm. jove.com The ten carbons of the naphthalene ring are expected to appear in the aromatic region (120-135 ppm), with the quaternary carbons showing weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |
|---|---|---|
| C-I | ~0-10 | Highly shielded due to the heavy-atom effect of iodine. acs.org |
| -C≡ | ~94-95 | Typical shift for the internal alkyne carbon. jove.com |
| Naphthalene Carbons | 120-135 | Aromatic region, with 10 distinct signals expected. |
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments are invaluable. escholarship.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would allow for the tracing of proton-proton networks across the naphthalene rings, confirming the relative positions of the seven aromatic protons. escholarship.org
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignment of the seven CH groups in the naphthalene system.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, which have no attached protons. For instance, correlations from the C-1 and C-3 protons to the C-2 carbon would confirm the attachment point of the iodoethynyl substituent. Similarly, correlations from protons to the alkyne carbons would verify the full structure.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₂H₇I. The calculated monoisotopic mass is 277.96 g/mol . A high-resolution mass spectrometry (HRMS) experiment would be expected to yield a molecular ion peak ([M]⁺) that corresponds to this mass, confirming the elemental composition. acs.org
Upon ionization, the molecular ion would undergo fragmentation. Expected fragmentation pathways for this compound include:
Loss of the iodine atom: A prominent fragment would likely correspond to the loss of an iodine radical (•I), resulting in a [M-I]⁺ ion with a mass of approximately 151.05 g/mol .
Fragmentation of the alkyne: Cleavage of the ethynyl (B1212043) group could also occur.
Naphthalene ring fragmentation: At higher energies, the stable naphthalene ring system itself can fragment, leading to smaller charged species characteristic of polycyclic aromatic hydrocarbons.
X-ray Diffraction Crystallography
X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. It provides data on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Solid-State Structure
Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related iodoethynyl-substituted aromatic compounds allows for a detailed prediction of its solid-state characteristics. To perform this analysis, a suitable single crystal would be grown, typically by slow evaporation from a solvent mixture.
The analysis of similar structures reveals that the solid-state packing is heavily influenced by specific non-covalent interactions:
Halogen Bonding: The iodine atom on the ethynyl group possesses an electropositive region (a σ-hole) that can act as a halogen-bond donor. This would likely lead to interactions with electron-rich regions of neighboring molecules, such as the π-system of a naphthalene ring (I···π interactions).
π-π Stacking: The planar naphthalene rings are expected to stack in an offset arrangement to minimize repulsion and maximize attractive van der Waals forces.
Elucidation of Intermolecular Interactions in Crystalline Architectures
The solid-state arrangement of this compound is a compelling example of crystal engineering, where the final crystalline architecture is dictated by a hierarchy of intermolecular forces. The structure is built upon the foundational packing of the naphthalene core, which is significantly modulated by the strong directional influence of the iodoethynyl substituent. While the precise crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC), the following elucidation is based on established principles of molecular interactions observed in analogous systems.
The primary non-covalent interactions governing the crystal packing of this compound are halogen bonding and π-π stacking. The iodine atom, when covalently bonded to an sp-hybridized carbon of the ethynyl group, becomes a highly effective halogen-bond donor. researchgate.net This is due to the formation of a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the iodine atom opposite to the C-I covalent bond. researchgate.net This electrophilic region can then interact favorably with a nucleophilic (electron-rich) region on an adjacent molecule.
In the case of this compound, which lacks strong Lewis basic atoms like nitrogen or oxygen, the most probable halogen-bond acceptor is the electron-rich π-system of the naphthalene ring of a neighboring molecule. This results in a highly directional C−I···π interaction, which serves as a primary supramolecular synthon guiding the assembly of the molecules in the crystal lattice.
A summary of the key intermolecular interactions expected in the crystalline structure of this compound is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Geometric Characteristics |
| Halogen Bonding | Iodoethynyl group (C-I) | Naphthalene π-system | 2–8 | Highly directional, with the C-I bond pointing towards the center of the aromatic ring. |
| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 2–5 | Offset or herringbone arrangement, with inter-planar distances of ~3.3–3.8 Å. |
| van der Waals Forces | All atoms | All atoms | < 2 | Isotropic, distance-dependent attractive and repulsive forces contributing to overall packing. |
These interactions work in concert, with the strong and directional C−I···π halogen bonds likely establishing the primary structural motif, which is then optimized for density and stability through complementary π-π and van der Waals interactions. ias.ac.in
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Non-Covalent Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of this compound. These methods probe the vibrational modes of molecules, providing a detailed "fingerprint" that confirms the presence of specific functional groups and offers insights into molecular structure and bonding. ksu.edu.sa
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. photothermal.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, where the frequency shift corresponds to vibrations that cause a change in the molecule's polarizability. photothermal.com Due to these different selection rules, IR and Raman spectra are often complementary, with some vibrations being active in one technique but not the other, or showing different intensities. ksu.edu.sa
For this compound, the key functional groups—the naphthalene ring, the carbon-carbon triple bond (alkyne), and the carbon-iodine bond—give rise to characteristic signals in the vibrational spectra.
Functional Group Identification:
The principal vibrational modes for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Notes |
| Naphthalene | Aromatic C-H Stretch | 3100–3000 | Medium | Medium-Strong | Characteristic of sp² C-H bonds. |
| Naphthalene | Aromatic C=C Stretch | 1650–1450 | Medium-Strong | Strong | Multiple bands corresponding to ring skeletal vibrations. |
| Alkyne | C≡C Stretch | 2260–2100 | Weak-Medium | Strong | The vibration of the disubstituted alkyne has low polarity but high polarizability, making it strong in Raman. |
| Iodoalkyne | C-I Stretch | 600–500 | Strong | Medium | The C-I bond is heavy and polar, resulting in a strong IR absorption at low frequency. |
Probing Non-Covalent Interactions:
Vibrational spectroscopy is also highly sensitive to the molecule's environment and can provide direct evidence of the intermolecular interactions present in the crystalline state, as discussed in section 4.3.2. The formation of non-covalent bonds, such as halogen bonds, perturbs the electron density and force constants of the covalent bonds involved. spectroscopyonline.com
This perturbation manifests as shifts in the vibrational frequencies of the participating functional groups. For this compound, the formation of a C−I···π halogen bond in the solid state would be expected to cause a noticeable shift in the frequencies of the C-I and C≡C stretching modes compared to their values in an inert solution or the gas phase. Specifically, the engagement of the iodine atom in a halogen bond typically weakens the C-I bond, leading to a red-shift (a shift to lower wavenumber) in its stretching frequency. Concurrently, the C≡C stretching frequency may also be affected, providing further spectroscopic evidence for the specific intermolecular packing arrangement in the crystal. spectroscopyonline.com
Computational and Theoretical Investigations of 2 Iodoethynyl Naphthalene
Mechanistic Studies of Reactions Involving 2-(Iodoethynyl)naphthalene
Theoretical calculations are indispensable for elucidating the complex mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify transition states, intermediates, and the most favorable reaction pathways. smu.edu
Understanding how this compound participates in chemical transformations requires a detailed analysis of the reaction pathway. Computational approaches allow for the mapping of the Intrinsic Reaction Coordinate (IRC), which connects reactants to products via the transition state. smu.edu
Key aspects of this analysis include:
Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Its structure and energy determine the activation barrier of the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state dictates the reaction rate.
Identifying Intermediates: The reaction pathway may involve one or more local energy minima corresponding to reaction intermediates.
For example, in a hypothetical nucleophilic substitution reaction at the sp-hybridized carbon of this compound, computational analysis could model the approach of the nucleophile, the breaking of the C-I bond, and the formation of the new bond. researchgate.net DFT methods are commonly employed to calculate the potential energy surface for such reactions. researchgate.net A possible reaction mechanism for a related compound, (2-iodoethynyl)(phenyl)iodonium triflate, with 1,3-diphenylisobenzofuran (B146845) has been proposed based on experimental observations and suggests an initial electrophilic attack. mdpi.com
Gold catalysts are particularly effective in activating alkynes for various transformations. d-nb.info Reactions involving this compound are often catalyzed by gold(I) complexes, and computational studies are crucial for understanding these catalytic cycles. acs.orgencyclopedia.pubnih.gov
DFT calculations have been used extensively to investigate gold-catalyzed reactions of arylalkynes. These studies have revealed several key mechanistic features:
Dual Gold Catalysis: In some reactions, two gold atoms may be involved in the catalytic cycle. One gold atom can form a σ-bond with a terminal alkyne, while another activates a different part of the molecule through π-coordination. researchgate.net
Formation of Gold-Vinylidene Intermediates: A common step in gold-catalyzed reactions of terminal alkynes is the formation of a gold-vinylidene species. In the case of iodoalkynes, this can occur via a 1,2-iodine shift. encyclopedia.pubnih.gov
Cyclization Pathways: this compound can be a precursor in gold-catalyzed annulation reactions to form more complex polycyclic aromatic systems. Computational studies help to determine the regioselectivity and stereoselectivity of these cyclizations, such as whether a 6-endo-dig or an alternative pathway is favored. d-nb.infoacs.org
For instance, a gold(I)-catalyzed tandem cycloisomerization of 2-(iodoethynyl)-aryl esters has been shown through computational and experimental evidence to proceed via a gold-vinylidene intermediate formed by a 1,2-iodine rearrangement. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. springer.comnih.gov The iodoethynyl group in this compound is a potent participant in several types of NCIs.
The primary non-covalent interaction involving the iodoethynyl group is the halogen bond (XB) . The iodine atom, when bonded to an electron-withdrawing group like an sp-hybridized carbon, possesses a region of positive electrostatic potential known as a σ-hole. acs.org This electrophilic region can interact favorably with Lewis bases (electron donors) such as nitrogen atoms, oxygen atoms, or π-systems. acs.orgcnr.it
Computational tools used to study these interactions include:
Molecular Electrostatic Potential (MEP) Analysis: As mentioned, MEP maps visualize the σ-hole on the iodine atom. acs.org
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) and characterize the nature and strength of interactions.
Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of space involved in non-covalent interactions, color-coding them to distinguish between attractive (e.g., hydrogen bonds, halogen bonds) and repulsive forces.
Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components, such as electrostatic, Pauli repulsion, orbital, and dispersion contributions.
In the solid state, this compound would likely exhibit a network of non-covalent interactions. Computational studies on similar iodoethynyl-substituted aromatic compounds have revealed intricate supramolecular assemblies driven by C-I···N, C-I···π, and π-π stacking interactions. researchgate.netresearchgate.net Hirshfeld surface analysis is another powerful computational tool that can be used to visualize and quantify intermolecular contacts in a crystal lattice. acs.orgmdpi.com
Table 2: Key Non-Covalent Interactions Involving the Iodoethynyl Moiety
| Interaction Type | Description | Example in a this compound Context |
|---|---|---|
| Halogen Bond (C-I···N/O) | Interaction between the σ-hole on iodine and a lone pair on a nitrogen or oxygen atom. | Interaction with a solvent molecule like pyridine (B92270) or an adjacent molecule in a co-crystal. acs.orgresearchgate.net |
| Halogen Bond (C-I···π) | Interaction between the σ-hole on iodine and an electron-rich π-system. | Interaction with the naphthalene (B1677914) ring of a neighboring molecule. acs.org |
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Parallel-displaced or T-shaped stacking of the naphthalene rings of adjacent molecules. uva.es |
Molecular Electrostatic Potential (MEP) Mapping of the σ-Hole
The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It visually represents the electrostatic potential on the electron density surface, with regions of negative potential (electron-rich) typically colored red and regions of positive potential (electron-poor) colored blue.
A key feature of halogen-bonded systems is the presence of a "σ-hole," a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond. crystalexplorer.net This positive region arises from the anisotropic distribution of electron density around the halogen atom. acs.org The iodine atom in this compound, being bonded to an sp-hybridized carbon, is expected to possess a significant σ-hole, making it a potent halogen bond donor. researchgate.net
Computational studies on analogous iodoalkyne compounds provide insight into the expected MEP of this compound. For instance, calculations on tetrakis(4-(iodoethynyl)phenyl)methane revealed a well-defined σ-hole with a maximum positive potential (VS,max) of +172.4 kJ/mol on each iodine atom. researchgate.net Similarly, studies on 1-(iodoethynyl)-4-iodobenzene have shown that the iodine attached to the sp-carbon is a stronger halogen bond donor than the iodine attached to the sp²-carbon, underscoring the activating effect of the ethynyl (B1212043) group. nih.gov For this compound, the naphthalene moiety, being an aromatic system, will influence the precise value of the σ-hole on the iodine. However, it is anticipated to be a prominent positive region, capable of engaging in strong electrostatic interactions with Lewis bases.
The MEP map would also reveal regions of negative potential, primarily associated with the π-electron system of the naphthalene ring and the triple bond of the ethynyl group. These negative regions are potential sites for interaction with electrophilic species.
Computational Analysis of Halogen Bonding Energetics and Geometries
Halogen bonds (XBs) are non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net The strength and directionality of these bonds are crucial for their application in crystal engineering. Computational chemistry provides detailed information on the energetics and geometries of these interactions.
The strength of halogen bonds formed by this compound can be computationally evaluated by studying its complexes with various Lewis bases (halogen bond acceptors). The interaction energy (ΔE) is a key descriptor of the bond strength. For related iodoethynyl compounds, these interaction energies have been calculated to be significant. For example, the interaction energies for halogen-bonded complexes of other iodoalkynes have been reported to be in the range of -6.53 to -20.49 kcal/mol. researchgate.net
The geometry of the halogen bond is also a critical factor. A defining characteristic of a strong halogen bond is its high directionality, with the R-I···A angle (where R is the naphthalene-ethynyl group and A is the acceptor atom) being close to 180°. acs.orgnih.gov This linearity arises from the location of the σ-hole directly opposite the C-I covalent bond.
In the absence of a strong Lewis base, this compound can form self-assembled structures through C-I···π interactions, where the σ-hole of the iodine atom interacts with the electron-rich π-system of the ethynyl group or the naphthalene ring of an adjacent molecule. acs.org Computational studies on similar systems, such as iodopropargylcalix crystalexplorer.netarene, have shown that such C-I···π(alkyne) interactions are key drivers of the crystal packing. acs.org
A table summarizing typical halogen bond geometries for iodoalkyne derivatives is presented below, based on data from analogous systems.
| Interaction Type | Donor Atom | Acceptor | Typical I···A Distance (Å) | **Typical C-I···A Angle (°) ** |
| Halogen Bond | I | N | 2.82 - 2.98 | ~174 |
| Halogen Bond | I | O | 2.91 | ~172 |
| Halogen Bond | I | π (ethynyl) | ~3.40 - 3.57 | ~180 |
This data is based on findings for analogous iodoethynyl compounds and serves as an estimation for this compound. acs.orgmdpi.com
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of the various non-covalent interactions that govern its crystal packing. The dnorm map would highlight the key contact points, with red areas indicating contacts shorter than the van der Waals radii and thus representing the strongest interactions. acs.org
The 2D fingerprint plot is a quantitative summary of the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). crystalexplorer.net This plot provides a "fingerprint" of the intermolecular interactions, with different types of contacts appearing as distinct features on the plot.
Based on analyses of related naphthalene and iodoethynyl derivatives, the following intermolecular contacts would be expected to be significant for this compound:
I···π and I···I contacts: Given the prominent σ-hole on the iodine, strong halogen bonds to the π-system of neighboring molecules or other iodine atoms are anticipated. These would appear as sharp "spikes" in the fingerprint plot.
H···H contacts: These are generally the most abundant contacts in organic molecules and would form a large, diffuse region in the center of the fingerprint plot. nih.gov
C···H contacts: These represent interactions between the carbon framework and hydrogen atoms and would appear as "wings" on the fingerprint plot. crystalexplorer.net
C···C contacts: These indicate π-π stacking interactions between the naphthalene rings of adjacent molecules.
A table summarizing the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on data from similar structures, is provided below.
| Contact Type | Expected Contribution (%) |
| H···H | 40 - 65 |
| C···H / H···C | 20 - 40 |
| I···H / H···I | 5 - 15 |
| I···C / C···I | 3 - 10 |
| C···C | 2 - 5 |
| I···I | 1 - 3 |
These values are estimations based on Hirshfeld analyses of various naphthalene and iodo-containing organic compounds. nih.govnih.gov
Crystal Lattice Energy Calculations
The crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a fundamental property that dictates the stability of the crystal structure. Computational methods, particularly those based on density functional theory (DFT), can be used to calculate lattice energies with a high degree of accuracy. mpg.de
Calculations on similar molecular crystals provide a basis for estimating the lattice energy of this compound. For example, the experimental lattice energy of naphthalene is approximately -73 kJ/mol, while for more complex, halogenated aromatic systems, it can be significantly higher. mpg.de The presence of the strong halogen bonding motif in this compound would likely result in a more stable crystal lattice and a more negative lattice energy compared to unsubstituted naphthalene.
The calculation of lattice energy is also crucial for understanding polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and computational predictions of their relative lattice energies can guide the experimental search for new crystalline forms.
Applications of 2 Iodoethynyl Naphthalene in Advanced Materials and Organic Synthesis
Supramolecular Materials Design
The design of supramolecular materials relies on the precise control of non-covalent interactions to guide the self-assembly of molecular components into ordered structures. nih.govnih.gov 2-(Iodoethynyl)naphthalene is an exemplary component in this field, primarily due to the strong and directional nature of the halogen bonds it can form.
Halogen-Bonded Liquid Crystals and Gels
The iodoethynyl group is a powerful halogen-bond donor, a property that has been harnessed to create liquid crystalline materials. mcgill.cawhiterose.ac.uk Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a Lewis base, serves as a versatile tool for constructing self-assembled systems like liquid crystals. acs.org In these systems, the this compound unit can act as a donor that interacts with various halogen-bond acceptors, such as pyridines or other nitrogen-containing molecules, to form elongated, rod-like supramolecular complexes. These complexes, known as mesogens, can exhibit liquid crystalline phases over a wide range of temperatures. mcgill.ca
Research has shown that iodoalkynes are particularly effective in forming stable liquid crystals due to the high polarizability of the alkyne unit, which enhances the electrophilic character of the iodine atom. whiterose.ac.ukresearchgate.net The combination of the rigid naphthalene (B1677914) core with the directional halogen bond leads to the formation of ordered lamellar phases, such as Smectic B (SmB) and Crystal G phases, at elevated temperatures. whiterose.ac.ukresearchgate.net The design of these materials often involves co-crystallization of the iodoethynyl compound with a complementary halogen-bond acceptor, demonstrating how molecular recognition can be programmed to yield materials with specific phase behaviors. mcgill.canih.gov
Table 1: Examples of Halogen-Bonded Liquid Crystalline Systems
| Halogen-Bond Donor | Halogen-Bond Acceptor | Resulting Supramolecular Structure | Observed Liquid Crystal Phase(s) |
|---|---|---|---|
| 1,4-Bis(iodoethynyl)benzene | 4-Alkoxystilbazoles | Trimeric, rod-like complex | Smectic B (SmB), Crystal G |
| 1,3-Bis(iodoethynyl)benzene | Pyridine (B92270) derivatives | Bent-shaped complex | Smectic A (SmAP-like) |
This table presents representative systems; this compound follows similar principles in forming such complexes.
Crystal Engineering for Controlled Solid-State Architectures
Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. sci-hub.se The iodoethynyl group is a key functional moiety in this endeavor, acting as a reliable and directional building block for constructing complex crystalline networks. researchgate.netmdpi.com The C−I···N halogen bond, in particular, is a robust and highly directional supramolecular synthon used to guide the assembly of molecules into predictable patterns. sci-hub.senih.gov
By modifying the structure of the interacting molecules, chemists can fine-tune the resulting solid-state architecture. For instance, the self-assembly of achiral 2-(iodoethynyl)pyridine (B12042315) derivatives through C−I···N halogen bonds has been shown to produce discrete supramolecular triangles or even complex, intertwined double helices in the crystalline state. nih.gov The choice of solvent during crystallization can also play a crucial role in determining the final supramolecular outcome. nih.gov This level of control allows for the rational design of materials with specific topologies and potential functions, such as porous molecular solids. mdpi.com
Two-Dimensional and Three-Dimensional Supramolecular Assemblies
The directional and modular nature of halogen bonding involving the iodoethynyl group enables the construction of intricate two-dimensional (2D) and three-dimensional (3D) supramolecular assemblies. nih.govfrontiersin.org These extended networks are formed by linking molecular building blocks, or tectons, into predefined arrangements. mdpi.com
Researchers have designed and synthesized tectons with multiple iodoethynyl groups, such as tetrakis(4-(iodoethynyl)phenyl)methane, which can self-assemble into 3D networks with one-dimensional channels. mdpi.com These porous crystals can incorporate solvent molecules and demonstrate the potential for creating functional materials for applications like gas storage or separation. The formation of these assemblies is a dynamic process, and in some cases, can be reconfigured in response to external stimuli or through the exchange of molecular components, leading to adaptive materials. chemrxiv.org The ability to form such complex architectures highlights the utility of the iodoethynyl unit as a powerful tool in advanced supramolecular chemistry. mdpi.comresearchgate.net
Precursor in the Synthesis of Complex Organic Molecules
Beyond its role in supramolecular chemistry, this compound is a valuable starting material and intermediate in organic synthesis. The presence of both an alkyne and an iodine atom offers multiple reaction sites for constructing larger and more complex molecules, including functionalized naphthalene derivatives and heterocyclic systems.
Construction of Substituted Naphthalene Derivatives
The synthesis of substituted naphthalenes is of great importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govthieme-connect.com this compound serves as a key precursor in various synthetic strategies to access these compounds.
One notable example is its use in copper-catalyzed domino reactions. For instance, the reaction of this compound with other reagents can proceed with high efficiency to yield complex naphthalene derivatives. jyu.fi Gold-catalyzed reactions also feature prominently. While not a direct example, the gold-catalyzed cycloisomerization of 1-(iodoethynyl)-2-(1-methylvinyl)benzene to form a substituted naphthalene demonstrates a powerful synthetic route that is applicable to analogous naphthalene precursors. thieme-connect.comsorbonne-universite.fr This type of reaction involves the intramolecular rearrangement of an enyne system to construct the fused aromatic core. thieme-connect.com Furthermore, the iodoalkyne functionality is readily prepared from a terminal alkyne, making it an accessible building block for these transformations. jove.comnih.govrsc.org The electrophilic cyclization of arylalkynes containing a propargylic alcohol is another mild and regioselective method to prepare a wide variety of substituted naphthalenes. nih.gov
Table 2: Selected Synthetic Methods for Naphthalene Derivatives
| Reaction Type | Catalyst/Reagents | Precursor Type | Product Type | Ref. |
|---|---|---|---|---|
| Domino Reaction | Copper catalyst | This compound | Polysubstituted Naphthalene | jyu.fi |
| Gold-Catalyzed Cycloisomerization | Gold chloride/Silver triflate | 1-Ethynyl-2-vinylbenzenes | Substituted Naphthalenes | thieme-connect.com |
| Electrophilic Cyclization | I₂, Br₂, ICl | Arene-containing propargylic alcohols | Substituted Naphthalenes and Naphthols | nih.gov |
Synthesis of Functionalized Heterocyclic Systems
The reactivity of the iodoethynyl group also allows for the synthesis of complex molecules where the naphthalene core is fused or linked to a heterocyclic system. These naphthalene-heterocycle hybrids are of interest for their potential biological activities. nih.gov
A powerful strategy involves the electrophilic iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes. This reaction directly produces 2-ethynyl-3-iodoheteroindenes, such as iodinated benzothiophenes, benzofurans, and indoles. researchgate.net These intermediates, which contain both an ethynyl (B1212043) group and an iodine atom, are highly versatile. The iodine atom can be substituted via cross-coupling reactions, such as the Sonogashira coupling, to introduce a wide variety of substituents and build complex, asymmetrically substituted enediyne systems fused to the heterocycle. researchgate.net This methodology demonstrates how a naphthalene-derived iodoalkyne can serve as a linchpin in the modular construction of elaborate heterocyclic frameworks.
Generation of Highly Reactive Intermediates (e.g., Aryl Radicals)
The carbon-iodine bond in iodoalkynes, including this compound, is relatively weak and susceptible to homolytic cleavage, making these compounds valuable precursors for highly reactive radical intermediates. The generation of aryl radicals from aryl halides is a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. rsc.orgeurekalert.org While classically generated using stoichiometric reagents, recent advancements have focused on milder, light-induced methodologies. rsc.orgnih.gov
Photolysis is a key method for activating iodoalkynes. Upon irradiation with visible or UV light, the C(sp)-I bond in compounds like (iodoethynyl)arenes can cleave, leading to the formation of an aryl radical. rsc.orgrsc.org This process has been utilized in various synthetic applications. For instance, photolysis can trigger cyclization reactions in complex molecules like enediynes, where the reactive diradical species generated is the key to their biological activity. rsc.orgresearchgate.netuga.edu In one documented strategy, irradiation of (iodoethynyl)arenes in the presence of bromodifluoroacetamides resulted in the formation of alkynyldifluoroacetamides, proceeding through a formal C(sp)–C(sp3) cross-coupling that involves radical intermediates. rsc.org
Although direct studies detailing the generation of the 2-naphthyl radical specifically from this compound are not extensively documented in the provided search results, the established reactivity of iodoalkynes provides a strong basis for its utility as a radical precursor. rsc.orgeurekalert.orgrsc.org The general mechanism for aryl radical generation from an aryl iodide involves a single electron transfer (SET) process, often facilitated by a photocatalyst, which leads to the cleavage of the carbon-iodine bond. eurekalert.org The resulting aryl radical is a versatile intermediate for reactions such as the arylation of heterocycles or the formation of C-C bonds with alkenes. rsc.org
| Precursor Type | Activation Method | Reactive Intermediate | Reference |
| Aryl Halides | Photocatalysis / Light | Aryl Radical | rsc.orgeurekalert.org |
| (Iodoethynyl)arenes | Photolysis / Visible Light | Aryl Radical | rsc.org |
| Enediyne Precursors | Photochemical Activation | Diradical | rsc.orgresearchgate.net |
Role as a Tunable Halogen Bond Donor in Catalysis and Anion Recognition
The halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). acs.orgresearchgate.net This interaction has emerged as a powerful tool in supramolecular chemistry, crystal engineering, and catalysis. researchgate.netresearchgate.net Iodoethynyl groups are particularly potent halogen bond donors. The iodine atom, being attached to an sp-hybridized carbon, experiences a significant polarization that creates a pronounced region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I bond. researchgate.netrsc.org This makes iodoalkynes, such as this compound, strong and reliable XB donors. researchgate.net
The strength and directionality of the halogen bond can be fine-tuned by modifying the electronic properties of the aromatic system attached to the iodoethynyl group. The naphthalene moiety in this compound provides a large, polarizable aromatic surface that can influence the electronic environment of the iodoalkyne and participate in other non-covalent interactions, such as π-π stacking. nih.gov This tunability is crucial for designing specific catalysts and receptors.
Activation of Substrates via Halogen Bonding
The ability of this compound and related iodoalkynes to act as halogen bond donors allows them to function as organocatalysts, activating substrates by engaging in specific, non-covalent interactions. This mode of activation is analogous to hydrogen bonding but can offer distinct advantages in terms of strength and solvent compatibility. researchgate.net
A notable example is the use of ferrocenyl iodoalkynes, including a derivative bearing a naphthalene substituent, as catalysts in benchmark organic reactions. cnr.it These compounds have proven effective in promoting the Ritter reaction and the synthesis of benzoxazoles from thioamides. cnr.it The catalytic activity is attributed to the activation of the substrate through a halogen bond between the iodine atom of the catalyst and a Lewis basic site on the substrate (e.g., the sulfur atom of a thioamide). cnr.it This interaction polarizes the substrate, making it more susceptible to nucleophilic attack and subsequent cyclization.
Table: Catalytic Performance of Iodoalkyne-based Halogen Bond Donors
| Reaction | Catalyst Type | Proposed Activation | Reference |
|---|---|---|---|
| Benzoxazole Synthesis | Ferrocenyl Iodoalkynes | Activation of thioamide via I···S halogen bond | cnr.it |
| Ritter Reaction | Ferrocenyl Iodoalkynes | Substrate activation via halogen bonding | cnr.it |
The research demonstrates that iodoalkyne-based catalysts can effectively mediate reactions through halogen bonding, highlighting the potential of this compound as a component in such catalytic systems. cnr.it
Receptor Design for Anion Coordination
The design of synthetic receptors that can selectively bind anions is a major focus of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. beilstein-journals.orgutwente.nlrsc.org Halogen bonding has become a key strategy in the development of potent and selective anion receptors. researchgate.netgrafiati.com The strong, directional nature of the C-I···anion interaction makes iodoalkynes, including this compound, highly desirable building blocks for this purpose. researchgate.net
Anion receptors often achieve high affinity and selectivity by incorporating multiple donor groups within a pre-organized molecular framework. researchgate.net The rigid structure of the naphthalene unit in this compound makes it an excellent scaffold for constructing such receptors. By attaching one or more this compound units to a central core, it is possible to create a cavity lined with XB donors that is geometrically and electronically complementary to a target anion. mdpi.comnih.gov
While specific receptors built solely from this compound are not detailed in the search results, the principles of receptor design strongly support its utility. For example, receptors based on naphthalene imide have been shown to bind anions using C-H hydrogen bond donors. mdpi.com Replacing these weaker C-H donors with powerful C-I halogen bond donors from an iodoethynyl group would be expected to significantly enhance binding affinity. researchgate.net The combination of the robust naphthalene scaffold with the potent iodoethynyl XB donor represents a promising strategy for creating advanced anion receptors. beilstein-journals.orgnih.gov
Table: Key Interactions in Anion Receptor Design
| Interaction Type | Donor Group Example | Anion | Key Feature | References |
|---|---|---|---|---|
| Halogen Bonding | C-I (Iodoethynyl) | Cl⁻, Br⁻, I⁻ | Strong, directional σ-hole interaction | researchgate.netresearchgate.net |
| Hydrogen Bonding | N-H (Pyrrole), O-H | Cl⁻, H₂PO₄⁻ | Well-established, directional | rsc.orgmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Iodoethynyl)naphthalene, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of halogenated naphthalene derivatives typically involves Sonogashira coupling or halogenation of ethynyl precursors. For example, palladium-catalyzed cross-coupling between 2-ethynylnaphthalene and iodine sources (e.g., I₂ or NIS) under inert conditions can yield this compound. Optimization includes:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or THF improve iodine solubility and reaction homogeneity.
- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) with CuI as a co-catalyst enhances efficiency .
- Yield tracking via GC-MS or NMR ensures reproducibility.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 284) and isotopic patterns characteristic of iodine .
- NMR spectroscopy : ¹H and ¹³C NMR should show signals for the ethynyl proton (δ 2.8–3.2 ppm) and naphthalene aromatic protons (δ 7.2–8.5 ppm).
- Elemental analysis : Verify %C, %H, and %I to confirm stoichiometry.
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What experimental design considerations are critical for assessing acute toxicity in animal models?
- Dose stratification : Test multiple doses (e.g., 10–100 mg/kg) via oral gavage or inhalation.
- Control groups : Include vehicle-only and untreated cohorts to isolate compound effects.
- Endpoint selection : Monitor respiratory distress, hepatic enzymes (ALT/AST), and histopathology (lung, liver) at 24–72 hours post-exposure.
- Statistical power : Use ≥10 animals per group to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s genotoxicity be resolved across studies?
- Bias tiers : Classify studies into high/moderate/low confidence using criteria:
| Key RoB Criteria | High-Confidence Study Example |
|---|---|
| Adequate randomization | Use of block randomization in dosing |
| Blinded outcome assessment | Independent pathologists reviewing histology |
| Complete outcome reporting | No omitted data points in published results |
- Meta-analysis : Pool data using fixed/random-effects models, adjusting for study heterogeneity (e.g., species, exposure duration).
- Mechanistic validation : Conduct in vitro assays (e.g., Ames test, comet assay) to confirm genotoxic pathways .
Q. What strategies validate environmental fate models for this compound in aquatic systems?
- Methodological Answer :
- Experimental parameters : Measure hydrolysis rates (pH 5–9), photodegradation under UV light (λ = 300 nm), and biodegradation via OECD 301D tests .
- Model calibration : Use HPLC-MS to quantify degradation products (e.g., naphthoquinones) and refine QSAR predictions.
- Field validation : Compare lab data with microcosm studies in simulated freshwater ecosystems .
Q. How can in silico methods predict this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify binding affinities.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.
- Metabolite prediction : Combine Schrödinger’s MetaSite and Mass Frontier to identify potential oxidation products (e.g., epoxides) .
Data Contradiction Analysis
Q. Why do studies report varying NOAELs (No Observed Adverse Effect Levels) for this compound?
- Methodological Answer : Discrepancies arise from:
- Species-specific sensitivity : Rodents (e.g., Sprague-Dawley rats) may show higher metabolic clearance than primates.
- Exposure routes : Inhalation studies often report lower NOAELs than oral due to pulmonary absorption efficiency.
- Confounding variables : Poorly controlled diet or housing conditions in older studies inflate variability .
Tables for Methodological Reference
Table 1 : Key Parameters for Toxicokinetic Studies
| Parameter | Measurement Method | Target Tissue |
|---|---|---|
| Bioavailability | Plasma AUC (0–24h) via LC-MS | Liver, Lung |
| Half-life (t₁/₂) | Non-compartmental analysis | Serum |
| Metabolite Profiling | HRMS/MS fragmentation | Urine, Bile |
Table 2 : Confidence Ratings in Toxicological Evidence
| Confidence Level | Criteria Met (Out of 4) | Implications for Hazard Assessment |
|---|---|---|
| High | 4 | Definitive regulatory action |
| Moderate | 3 | Requires confirmatory studies |
| Low | ≤2 | Insufficient for risk assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
